molecular formula C20H24N4O5S B12182788 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide

2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B12182788
M. Wt: 432.5 g/mol
InChI Key: ZXJBQLJUOKBNOE-UHFFFAOYSA-N
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Description

The compound 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide features a hybrid heterocyclic scaffold combining a 1,3-thiazole ring, a 2,5-dihydro-1H-pyrrole moiety, and an N-(2-methoxyethyl)acetamide side chain. Key structural elements include:

  • 3,4-Dimethoxyphenyl group: Attached to the thiazole ring, this substituent enhances lipophilicity and may influence receptor binding via π-π interactions .
  • N-(2-Methoxyethyl)acetamide: This side chain improves solubility in polar solvents compared to simpler alkyl acetamides, balancing hydrophilicity and permeability .

Structurally analogous compounds, such as N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide (), share the pyrrole-acetamide core but differ in substituents (e.g., chlorobenzoyl vs. dimethoxyphenyl-thiazole), leading to variations in bioactivity and physicochemical behavior.

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C20H24N4O5S/c1-27-7-6-22-17(26)10-24-9-14(25)18(19(24)21)20-23-13(11-30-20)12-4-5-15(28-2)16(8-12)29-3/h4-5,8,11,21,25H,6-7,9-10H2,1-3H3,(H,22,26)

InChI Key

ZXJBQLJUOKBNOE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrole ring and subsequent functionalization to introduce the methoxyphenyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and ethyl acetoacetate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms, such as converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Structural Highlights Key Differences
Target Compound Thiazole-linked 3,4-dimethoxyphenyl; hydroxy-imino-pyrrole; methoxyethyl-acetamide Reference compound for comparison
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethyl-benzothiazol-2-yl)acetamide () Pyrimidinone-thioether core; trifluoromethyl-benzothiazole Replaces pyrrole with pyrimidinone; CF₃ group increases metabolic stability but reduces polarity .
N-(4-(4-Amino-pyrazolo[3,4-d]pyrimidinyl)phenyl)acetamide () Pyrazolo-pyrimidine core; fluorophenyl groups Lacks thiazole and pyrrole; fluorine substituents enhance electronegativity and binding specificity .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () Diarylacetamide; pyrazolone ring Dichlorophenyl group increases steric bulk; planar amide facilitates dimerization via N–H···O bonds .

Physicochemical Properties

Property Target Compound Comparable Compounds
LogP ~3.2 (estimated) 3.8 (); 2.9 ()
Hydrogen Bond Donors 2 (OH, NH) 1 (); 2 ()
Solubility Moderate (methoxyethyl enhances aqueous solubility) Low ( due to CF₃); Moderate ()

Research Findings

  • Molecular Docking : AutoDock4 () simulations suggest the target compound’s thiazole and pyrrole rings occupy hydrophobic regions of kinase domains, while the methoxyethyl side chain stabilizes solvent interactions .
  • Synthetic Challenges : Thiazole-pyrrole hybrids often require multi-step cyclization, as seen in ’s spiro-indole-thiazole synthesis, which may limit yield compared to simpler acetamides .

Biological Activity

The compound 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide is a novel derivative that incorporates multiple bioactive moieties, including thiazole and pyrrole structures. The biological activity of such compounds is of significant interest due to their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This compound features a thiazole ring linked to a pyrrole core with various substituents that may influence its biological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with thiazole and pyrrole derivatives. The specific biological activities of the compound include:

  • Antitumor Activity :
    • Thiazole-containing compounds have shown promising results in various cancer cell lines. For instance, studies indicate that thiazole derivatives can exhibit cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
    • The presence of methoxy groups on the phenyl ring is believed to enhance the anticancer activity by increasing lipophilicity and modulating interactions with cellular targets.
  • Antimicrobial Properties :
    • Compounds similar to this structure have been tested for their antibacterial and antifungal activities. For example, thiazole derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticonvulsant Effects :
    • Some studies have reported anticonvulsant activity for thiazole derivatives, indicating potential neuroprotective effects which could be beneficial in treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxic activity; modifications at the 2-position can significantly affect potency.
  • Pyrrole Moiety : The imino group at position 2 contributes to the overall stability and reactivity of the compound.
  • Methoxy Substituents : These groups enhance solubility and may improve interaction with biological targets.

Experimental Evidence

A detailed analysis of the biological activity was conducted through various assays:

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-71.61 ± 1.92
AntimicrobialS. aureus0.5 - 10
AnticonvulsantPTZ-induced seizuresN/A

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Case Study on Anticancer Activity :
    A derivative structurally related to our compound showed significant growth inhibition in HT29 colon cancer cells, with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Evaluation :
    In a comparative study, a series of thiazole derivatives were screened against various pathogens, revealing that compounds with similar substitutions exhibited notable antibacterial effects, particularly against resistant strains .

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